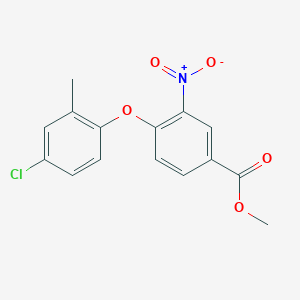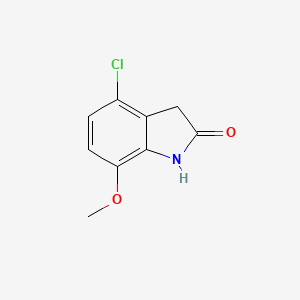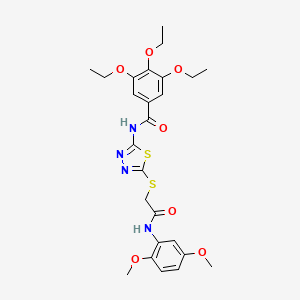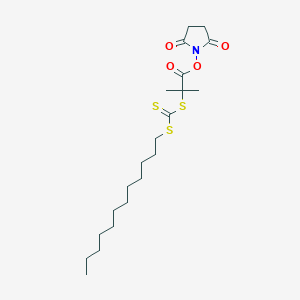
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a chloro-substituted phenoxy group, and a methyl ester group
作用機序
Target of Action
The primary target of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, which is a derivative of MCPA , is the auxin growth hormone indoleacetic acid (IAA) in plants . Auxins are plant hormones that regulate a wide range of developmental processes, including cell elongation, phototropism, and gravitropism .
Mode of Action
This compound acts by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action allows it to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is crucial for plant growth and development . By mimicking IAA, it disrupts the normal balance of auxin in the plant, leading to uncontrolled cell division and growth . The downstream effects include abnormal growth patterns and ultimately, plant death .
Pharmacokinetics
Similar compounds like mcpa are known to be highly mobile and can be frequently detected in global potable water sources .
Result of Action
The molecular and cellular effects of the compound’s action result in rapid, uncontrolled growth in broad-leaf plants . This leads to abnormalities in plant structure and function, and eventually causes the plant to die .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the sorption and desorption potentials of MCPA, a similar compound, can be optimized by specific combinations of feedstock and pyrolysis temperature . This suggests that the compound’s action can be influenced by the characteristics of the soil in which the plants grow .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: The major product is 4-(4-chloro-2-methylphenoxy)-3-aminobenzoate.
Hydrolysis: The major product is 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid.
科学的研究の応用
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of herbicides and other agrochemicals.
類似化合物との比較
Similar Compounds
4-(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.
4-(4-Chloro-2-methylphenoxy)butanoic acid: Another herbicide with a longer alkyl chain.
Uniqueness
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is unique due to the presence of both a nitro group and a chloro-substituted phenoxy group, which confer distinct chemical and biological properties. Its ester functionality also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-9-7-11(16)4-6-13(9)22-14-5-3-10(15(18)21-2)8-12(14)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDOKRKOPDSYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2765670.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2765672.png)


![2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2765677.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2765679.png)
![3-butyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(cyclopentylsulfanyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2765682.png)



![5-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2765691.png)
![4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B2765692.png)
